molecular formula C15H19Br2NO4 B13704178 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid

3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid

Cat. No.: B13704178
M. Wt: 437.12 g/mol
InChI Key: GFBOIJDKROGECN-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid is a high-purity Boc-protected amino acid derivative supplied for advanced pharmaceutical research and chemical synthesis . This compound features a 2,5-dibromophenyl moiety and a tert-butoxycarbonyl (Boc) protecting group, a combination strategically designed for the development of targeted therapeutic molecules. The bromine substituents on the phenyl ring provide distinct handles for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to elaborate the molecular structure for structure-activity relationship (SAR) studies or to create diverse chemical libraries. The Boc group serves as a robust yet selectively removable protecting shield for the amine functionality, ensuring stability during synthetic sequences while allowing for deprotection under mild acidic conditions when the free amine is required for subsequent conjugation or amide bond formation. As a critical building block, this specialty amino acid is primarily employed in medicinal chemistry for the synthesis of enzyme inhibitors, peptidomimetics, and other bioactive compounds where the incorporation of a halogenated aromatic system can significantly influence binding affinity, metabolic stability, and physicochemical properties. The compound is consistently provided with a guaranteed purity of ≥95% and is strictly intended for research and development applications in laboratory settings . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H19Br2NO4

Molecular Weight

437.12 g/mol

IUPAC Name

4-(2,5-dibromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19Br2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

GFBOIJDKROGECN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid

Detailed Synthetic Route

Step 1: Starting Material Preparation

The synthesis often starts from phenylacetic acid derivatives or related precursors that allow selective bromination at the 2,5-positions on the phenyl ring. Bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in halogenated solvents under controlled conditions to yield 2,5-dibromophenyl intermediates.

Step 2: Amino Group Protection

The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent synthetic steps. This is typically done by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane, often catalyzed by 4-dimethylaminopyridine (DMAP) or a similar base.

Step 3: Coupling and Chain Elongation

Reductive amination or amide coupling reactions are employed to attach the butyric acid backbone to the Boc-protected amino group and the dibromophenyl moiety. This may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Step 4: Purification

Purification is achieved by recrystallization from ethanol/water mixtures or flash chromatography using silica gel with ethyl acetate/hexane mixtures to reach a purity level exceeding 95%.

Industrial Production Considerations

Industrial synthesis of this compound may utilize:

  • Large-scale batch or continuous flow reactors.
  • Optimized reaction conditions to maximize yield and minimize by-product formation.
  • Automated purification systems such as preparative HPLC or crystallization technologies.
  • Strict quality control using HPLC and spectroscopic methods to ensure batch-to-batch consistency.

Reaction Conditions and Functionalization

Functionalization of the Dibromophenyl Group

The 2,5-dibromophenyl moiety facilitates regioselective cross-coupling reactions, especially at the para-bromine site, enabling further molecular complexity through Suzuki, Stille, or Buchwald-Hartwig coupling reactions.

Oxidation and Reduction Pathways

Reaction Reagents Target Site Outcome Notes
Jones oxidation CrO₃ in H₂SO₄ α-Carbon oxidation Ketone formation Limited utility due to side reactions
NaBH₄ reduction Sodium borohydride in methanol Carboxylic acid to alcohol Low yield (<20%) Requires prior activation

Oxidation is less common due to decomposition risks; reductions are impractical without derivatization.

Analytical Characterization

Purity Assessment

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column.
  • Mobile phase typically acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
  • Purity target: >95%.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy for functional group verification.

Comparative Reactivity with Analogous Compounds

Compound Key Reaction Differences
3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid Enhanced Suzuki coupling rates at meta-bromine
3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acid Reduced oxidative stability

The 2,5-dibromo substitution pattern in the target compound favors regioselective coupling and offers distinct reactivity compared to other halogenated analogues.

Summary Table: Preparation Method Key Points

Step Reagents/Conditions Notes
Bromination Br2 or NBS in halogenated solvent Selective 2,5-dibromination
Boc Protection Boc2O, DMAP catalyst, dichloromethane Amino group protection
Coupling EDCI or DCC, suitable solvent Attaches butyric acid backbone
Purification Recrystallization or flash chromatography Achieves >95% purity
Storage 0–6°C, airtight, light-protected containers Prevents degradation

Chemical Reactions Analysis

Deprotection Reactions

The Boc (tert-butyloxycarbonyl) group serves as a temporary protective moiety for the amine, enabling selective reactions at other sites. Deprotection is typically achieved under acidic conditions:

Reaction Reagents/Conditions Outcome Applications
Acidic cleavageTrifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°CFree amine generationPeptide synthesis, drug intermediate preparation
Hydrochloric acid treatment4M HCl in dioxane, 2–4 hoursDeprotection with simultaneous protonationStreamlined synthesis of charged intermediates

Deprotection kinetics depend on solvent polarity and temperature, with TFA offering faster reaction rates compared to HCl.

Coupling Reactions

The carboxylic acid group participates in amide bond formation, a critical step in peptide synthesis and pharmaceutical derivatization:

Reaction Reagents/Conditions Key Parameters Yield Optimization
EDC/HOBt-mediated couplingEthylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, 0°C to RTpH 6–7, anhydrous conditions>85% yield with stoichiometric reagent ratios
DCC activationDicyclohexylcarbodiimide (DCC) in THFRequires scavengers (e.g., DMAP)70–80% yield, limited by byproduct formation

These reactions are pH-sensitive, with optimal performance near neutrality to avoid premature Boc deprotection.

Functionalization of the Dibromophenyl Group

The 2,5-dibromophenyl moiety enables cross-coupling reactions, enhancing molecular complexity:

Reaction Catalysts/Reagents Conditions Products
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃80°C in toluene/water (3:1) Biaryl derivatives for kinase inhibitors
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄110°C in DMSO Extended π-systems for materials science

The bromine substituents’ positions (2,5-) favor regioselective coupling at the para-bromine site due to steric and electronic factors .

Oxidation and Reduction Pathways

The compound’s backbone allows selective modifications:

Reaction Reagents Target Site Outcome
Jones oxidationCrO₃ in H₂SO₄α-Carbon oxidationKetone formation (limited utility due to side reactions)
NaBH₄ reductionSodium borohydride in methanolCarboxylic acid to alcohol (rare)Low yield (<20%), requires prior activation

Oxidation reactions are less common due to competing decomposition pathways, while reductions are impractical without prior derivatization.

Stability and Side Reactions

  • Thermal decomposition : Prolonged heating above 100°C leads to Boc group degradation.

  • Hydrolysis : The carboxylic acid undergoes slow esterification in alcoholic solvents unless stabilized.

  • Light sensitivity : The dibromophenyl group promotes photodegradation; reactions require amber glassware .

Comparative Reactivity with Analogues

The 2,5-dibromo substitution pattern distinguishes this compound from related derivatives:

Compound Key Reaction Differences
3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acidEnhanced Suzuki coupling rates at meta-bromine
3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acidReduced oxidative stability

Scientific Research Applications

3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The dibromophenyl group may interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid with related compounds:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Features
This compound 2,5-dibromo C15H18Br2NO4* ~440.13* High lipophilicity; steric hindrance
Boc-(R)-3-Amino-4-(4-bromophenyl)butyric Acid 4-bromo C15H19BrNO4 357.22 Single bromine; lower steric demand
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid 2,4,5-trifluoro C15H18F3NO4 333.31 Electron-withdrawing fluorines; enhanced stability
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid 3,5-bis(trifluoromethyl) C17H18F6NO4 438.32 Extreme hydrophobicity; strong electron-withdrawing effects
Boc-(R)-3-Amino-4-(2-fluorophenyl)butyric Acid 2-fluoro C15H20FNO4 297.32 Smaller halogen; reduced molecular weight

*Estimated based on bromine’s atomic mass (~79.9 g/mol) and analogous structures .

Key Observations:
  • Halogen Type and Position: The 2,5-dibromo substitution in the target compound increases steric bulk and lipophilicity compared to mono-halogenated analogs (e.g., 4-bromo or 2-fluoro derivatives). This may reduce solubility in aqueous media but enhance membrane permeability .
  • Electronic Effects : Bromine’s moderate electron-withdrawing nature contrasts with fluorine’s stronger electronegativity. The 2,5-dibromo arrangement could modulate aromatic ring reactivity in coupling reactions .
Boc-(R)-3-Amino-4-(4-bromophenyl)butyric Acid (CAS 270062-85-6)
  • Applications : Used in synthesizing GSK 923295, a selective inhibitor of centromere-associated protein E. The single bromine facilitates targeted interactions in enzyme binding pockets .
  • Synthesis : Likely involves Buchwald-Hartwig amination or Suzuki coupling for bromophenyl introduction, followed by Boc protection .
3-(Boc-amino)-4-(2,6-dichlorophenyl)butyric Acid (CAS SY224989)
  • Key Difference : Chlorine atoms (vs. bromine) reduce molecular weight and alter steric/electronic profiles. Dichloro derivatives are often used in agrochemicals due to enhanced stability .
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS 486460-00-8)
  • Advantages : Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability in drug candidates. The trifluoro substitution is common in CNS-targeted molecules .

Physicochemical and Stability Data

Compound pKa (Predicted) Storage Conditions Solubility (Predicted)
This compound ~4.5 2–8°C (analogous) Low in water; soluble in DMSO
Boc-(S)-3-Amino-4-(4-bromophenyl)butyric Acid 4.40 ± 0.10 2–8°C Moderate in organic solvents
Boc-(R)-3-Amino-4-(2-fluorophenyl)butyric Acid 4.40 ± 0.10 Room temperature Higher than brominated analogs
  • Stability : Brominated compounds generally require cold storage to prevent debromination or degradation .
  • Solubility : The dibromo derivative’s low aqueous solubility may necessitate formulation with co-solvents for biological assays .

Biological Activity

3-(Boc-amino)-4-(2,5-dibromophenyl)butyric acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the dibromophenyl moiety, suggest a range of biological activities. This article reviews its biological activity, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16Br2N1O4C_{14}H_{16}Br_2N_1O_4, with a molecular weight of approximately 392.09 g/mol. The presence of bromine atoms enhances its lipophilicity and may contribute to its biological interactions.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives containing dibromophenyl groups have shown cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting that this compound may possess similar properties .
  • Neuroprotective Effects : Compounds in this class are being explored for their potential in treating neurological disorders. Their ability to cross the blood-brain barrier and modulate neurotransmitter systems is under investigation .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting pathways associated with cytokine production, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as PI3K/Akt and mTOR, which are crucial for cell growth and survival .
  • Antioxidant Activity : Some studies suggest that derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress in cells .

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various Boc-protected amino acids on MCF-7 and A549 cells. Results indicated that modifications at the aromatic ring significantly influenced cytotoxicity levels, with dibrominated compounds showing enhanced activity compared to their non-brominated counterparts .
  • Neuroprotective Screening : In a model simulating neurodegenerative conditions, this compound was tested for its ability to protect neuronal cells from glutamate-induced toxicity. The compound exhibited significant protective effects, reducing cell death by approximately 40% at optimal concentrations .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in MCF-7 and A549
NeuroprotectionReduced glutamate toxicity
Anti-inflammatoryInhibition of cytokine production

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Bromination of a phenylacetic acid precursor (e.g., 2,5-dibromophenylacetic acid derivatives) using bromine or NBS (N-bromosuccinimide) in a halogenated solvent .
  • Step 2 : Introduction of the Boc-protected amino group via reductive amination or coupling reactions. For example, Boc-protected β-amino acids can be synthesized using tert-butoxycarbonyl (Boc) anhydride in dichloromethane with a catalyst like DMAP .
  • Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm >95% purity .
  • Structural Confirmation :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., Boc-group tert-butyl protons at ~1.4 ppm, aromatic protons from dibromophenyl at 7.2–7.8 ppm) .
    • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ expected at ~435.97 Da for C15_{15}H18_{18}Br2_2NO4_4) .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation of the Boc group and brominated aromatic ring .
  • Stability Tests : Monitor via TLC or HPLC every 6 months; degradation products may include de-Boc derivatives or debrominated byproducts .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency when using this compound in peptide synthesis?

Methodological Answer: Low coupling efficiency may arise from steric hindrance from the dibromophenyl group or Boc-protection. Mitigation strategies include:

  • Activation : Use HATU or PyBOP as coupling reagents in DMF to enhance reactivity .
  • Deprotection Optimization : Remove the Boc group with 4M HCl in dioxane (1–2 hours, 0°C) to minimize side reactions .
  • Solvent Selection : Switch to polar aprotic solvents like DMF or DMSO to improve solubility of the bulky intermediate .

Q. How should contradictory NMR data (e.g., unexpected splitting of aromatic protons) be interpreted?

Methodological Answer:

  • Potential Causes :
    • Rotamers : Restricted rotation due to the bulky dibromophenyl group may split peaks. Use variable-temperature NMR (25–60°C) to coalesce signals .
    • Impurities : Trace solvents (e.g., residual DMF) can cause splitting. Re-purify via preparative HPLC .
  • Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What strategies optimize the regioselective bromination of the phenyl ring during precursor synthesis?

Methodological Answer:

  • Directing Groups : Use meta-directing groups (e.g., acetyl or carboxylic acid) to favor 2,5-dibromination .
  • Catalysis : Employ FeBr3_3 or ZnBr2_2 to enhance selectivity in halogenated solvents (e.g., CCl4_4) .
  • Monitoring : Track reaction progress with GC-MS or inline IR to halt at the dibrominated stage and avoid over-bromination .

Experimental Design and Applications

Q. How can this compound be applied in drug discovery (e.g., kinase inhibitors or PROTACs)?

Methodological Answer:

  • Kinase Inhibitors : The dibromophenyl group enhances hydrophobic binding to ATP pockets. Design assays using recombinant kinases (e.g., EGFR or BTK) with fluorescence polarization to measure IC50_{50} .
  • PROTACs : Conjugate via the carboxylic acid group to E3 ligase ligands (e.g., thalidomide derivatives) using EDCI/HOBt-mediated coupling .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

  • Bromination Safety : Use flow chemistry to control exothermic bromination reactions and reduce hazards .
  • Cost Reduction : Replace NBS with elemental bromine in a closed-loop system for large-scale dibromination .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scaling .

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